molecular formula C10H15F2N3 B6591635 4-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)piperidine CAS No. 1443291-28-8

4-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)piperidine

Cat. No.: B6591635
CAS No.: 1443291-28-8
M. Wt: 215.24 g/mol
InChI Key: AKXCEHOZVOWLGW-UHFFFAOYSA-N
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Description

4-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)piperidine is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique physical, chemical, and biological properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)piperidine typically involves the reaction of 2,2-difluoroethylamine with 4-pyrazolecarboxaldehyde, followed by cyclization with piperidine. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)piperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to altered cellular signaling pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2-difluoroethyl)piperidine: Similar structure but lacks the pyrazole ring.

    1-(2,2-difluoroethyl)-1H-pyrazole: Contains the pyrazole ring but lacks the piperidine moiety.

Uniqueness

4-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)piperidine is unique due to the combination of the pyrazole ring and piperidine moiety, along with the presence of fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[1-(2,2-difluoroethyl)pyrazol-4-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2N3/c11-10(12)7-15-6-9(5-14-15)8-1-3-13-4-2-8/h5-6,8,10,13H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXCEHOZVOWLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN(N=C2)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301208765
Record name Piperidine, 4-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301208765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443291-28-8
Record name Piperidine, 4-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443291-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 4-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301208765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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